molecular formula C12H12N4O3 B2572434 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034580-47-5

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide

Cat. No. B2572434
CAS RN: 2034580-47-5
M. Wt: 260.253
InChI Key: ANEAXWSSLVVOBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring provides a planar, aromatic core. The ethoxy, hydroxypyridin-2-yl, and carboxamide groups are likely to influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The pyrimidine ring is aromatic and relatively stable, but the functional groups attached to it could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity.

Scientific Research Applications

Microwave-mediated Synthesis

The use of microwave irradiation in the synthesis of novel pyrimidines, including derivatives similar to 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide, represents a significant advancement in the regioselective synthesis of heterocyclic compounds. This method allows for rapid, solvent-free conditions, enhancing the efficiency of chemical reactions and potentially leading to new pharmaceuticals and materials with diverse applications (J. V. Eynde et al., 2001).

Anticancer Activity

Research on pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, structurally related to this compound, has identified compounds with promising anticancer activity. These findings suggest potential applications in developing new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (G. Santhosh kumar et al., 2015).

Antiviral and Antibacterial Applications

The synthesis and biological evaluation of pyrimidine derivatives have demonstrated significant antiviral and antibacterial activities. This research underlines the potential of such compounds in the development of new therapies for infectious diseases, offering a promising avenue for the application of this compound related structures (D. Hocková et al., 2003).

Corrosion Inhibition

Studies on pyrimidine derivatives, including those structurally similar to this compound, have shown their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals and alloys in acidic environments, demonstrating the versatility of pyrimidine compounds in industrial applications (M. Yadav et al., 2015).

Synthesis of Heterocycles

The ability to synthesize complex heterocycles from simple pyrimidine derivatives opens up new possibilities in the design and development of materials with specific optical, electrical, or chemical properties. These heterocycles have potential applications in electronics, photonics, and as catalysts in various chemical reactions (C. G. Dave & M. Shukla, 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of many pyrimidine derivatives, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-19-10-6-8(14-7-15-10)12(18)16-11-9(17)4-3-5-13-11/h3-7,17H,2H2,1H3,(H,13,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEAXWSSLVVOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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